

Assessing the purity of CTAB-extracted DNA using spectrophotometry and gel electrophoresis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cetrimonium*
Cat. No.: *B1202521*

[Get Quote](#)

A Researcher's Guide to Assessing the Purity of CTAB-Extracted DNA

The isolation of high-quality deoxyribonucleic acid (DNA) is a critical first step for a multitude of molecular biology applications, from PCR and sequencing to cloning. The cetyltrimethylammonium bromide (CTAB) method is a widely used technique for extracting DNA, particularly from plant and fungal tissues, due to its effectiveness in removing polysaccharides and polyphenols which can inhibit downstream enzymatic reactions.^{[1][2]} However, the purity of the extracted DNA must be rigorously assessed to ensure the reliability of subsequent experiments. This guide provides a comprehensive comparison of two fundamental methods for evaluating the purity of CTAB-extracted DNA: spectrophotometry and agarose gel electrophoresis.

Spectrophotometric Analysis: A Quantitative Overview

UV-Vis spectrophotometry is a rapid and common method used to quantify DNA and provide an initial assessment of its purity.^[3] This technique relies on the principle that nucleic acids strongly absorb ultraviolet (UV) light at a wavelength of 260 nanometers (nm).^[4] By measuring the absorbance of a DNA sample at specific wavelengths, researchers can estimate its concentration and detect the presence of common contaminants.

Two key absorbance ratios are used to evaluate DNA purity:

- A260/A280 Ratio: This ratio is used to assess contamination by proteins.[5] Aromatic amino acids, such as tryptophan and tyrosine found in proteins, absorb UV light at 280 nm.[6] For pure double-stranded DNA (dsDNA), the expected A260/A280 ratio is approximately 1.8.[5] A lower ratio suggests the presence of protein or phenol contamination.[7]
- A260/A230 Ratio: This ratio is an indicator of contamination by organic compounds and salts.[6] Contaminants such as chaotropic salts (e.g., guanidine thiocyanate), phenol, and carbohydrates absorb light at or near 230 nm.[8][9] For a pure nucleic acid sample, the A260/A230 ratio should ideally be between 2.0 and 2.2.[5] A lower ratio can indicate the presence of these contaminants.[7]

Table 1: Interpretation of Spectrophotometric Ratios

Ratio	Ideal Value (Pure DNA)	Low Ratio (< Ideal)	High Ratio (> Ideal)
A260/A280	~1.8	Indicates protein or phenol contamination. [7]	May indicate RNA contamination.[10]
A260/A230	>2.0	Indicates contamination with carbohydrates, phenol, or chaotropic salts.[7][8]	May result from using an inappropriate blanking solution or a dirty instrument.[7]

Experimental Protocol: Spectrophotometric Analysis

- Instrument Setup: Turn on the spectrophotometer and allow the UV lamp to warm up. Select the nucleic acid quantification program.
- Blanking: Use the same buffer in which the DNA is dissolved (e.g., TE buffer) to blank the instrument. This is a critical step to ensure accurate readings. Using water as a blank for samples dissolved in a buffer can lead to inaccurate ratios.[7]

- Sample Measurement: Pipette 1-2 μ l of the DNA sample onto the measurement pedestal of the spectrophotometer (e.g., NanoDrop) and initiate the reading.
- Data Recording: Record the absorbance values at 260 nm, 280 nm, and 230 nm. The instrument will typically calculate the A260/A280 and A260/A230 ratios.
- Concentration Calculation: The DNA concentration is calculated using the Beer-Lambert law, where an absorbance of 1.0 at 260 nm (A260) corresponds to approximately 50 μ g/ml of pure dsDNA.[\[6\]](#)
 - Concentration (μ g/ml) = (A260 reading – A320 reading) \times dilution factor \times 50 μ g/ml[\[6\]](#)

Agarose Gel Electrophoresis: A Qualitative Assessment

While spectrophotometry provides quantitative data on concentration and purity, agarose gel electrophoresis offers a qualitative assessment of the integrity and purity of the extracted DNA. [\[4\]](#) This technique separates DNA fragments based on their size by applying an electric field to an agarose gel matrix.[\[11\]](#)

By visualizing the DNA on a gel, researchers can assess:

- DNA Integrity: High-quality, intact genomic DNA should appear as a single, sharp, high-molecular-weight band with minimal smearing.[\[3\]](#) Smearing indicates DNA degradation.[\[12\]](#)
- RNA Contamination: The presence of RNA will typically appear as a smear at the lower end of the gel, as RNA molecules are much smaller than genomic DNA.[\[13\]](#)
- Protein and Polysaccharide Contamination: While not directly visualized, significant contamination with proteins or polysaccharides can cause the DNA to remain in the well of the gel.[\[14\]](#)

Table 2: Interpretation of Agarose Gel Electrophoresis Results

Observation	Interpretation
Single, sharp, high-molecular-weight band	Intact, high-quality genomic DNA.
Smearing down the lane	Degraded DNA.[15]
Band(s) at the bottom of the gel	Potential RNA contamination.[13]
DNA remaining in the well	Possible contamination with proteins or polysaccharides.[14]

Experimental Protocol: Agarose Gel Electrophoresis

- Gel Preparation: Prepare a 0.8% to 1% agarose gel in 1X TAE or TBE buffer.[11] Add a fluorescent intercalating dye (e.g., ethidium bromide or a safer alternative like SYBR Green) to the molten agarose before casting the gel.[4]
- Sample Preparation: Mix a small amount of the DNA sample (e.g., 2-5 μ l) with a 6X loading dye. The loading dye contains glycerol to help the sample sink into the well and a tracking dye to monitor the progress of the electrophoresis.
- Loading the Gel: Carefully load the DNA-dye mixture into the wells of the agarose gel. Also, load a DNA ladder (a mixture of DNA fragments of known sizes) into one of the wells to serve as a molecular weight marker.[16]
- Electrophoresis: Place the gel in an electrophoresis chamber filled with the same buffer used to make the gel. Apply a constant voltage (e.g., 80-100 V) until the tracking dye has migrated a sufficient distance down the gel.[12]
- Visualization: Visualize the DNA bands using a UV transilluminator and capture an image with a gel documentation system.[17]

[Click to download full resolution via product page](#)

Caption: Workflow of the CTAB DNA extraction method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. What methods can be used to determine the quality and quantity of extracted nucleic acids? | AAT Bioquest [aatbio.com]
- 5. dna.uga.edu [dna.uga.edu]
- 6. How do I determine the concentration, yield and purity of a DNA sample? [promega.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. hinotek.com [hinotek.com]
- 9. neb.com [neb.com]
- 10. DNA Spectrophotometer: Purity & Concentration | QIAGEN [qiagen.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. LabXchange [labxchange.org]
- 14. academic.oup.com [academic.oup.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bento.bio [bento.bio]
- 17. bbrc.in [bbrc.in]

- To cite this document: BenchChem. [Assessing the purity of CTAB-extracted DNA using spectrophotometry and gel electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202521#assessing-the-purity-of-ctab-extracted-dna-using-spectrophotometry-and-gel-electrophoresis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com